
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
The research into quinazoline derivatives, including those similar in structure to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine, focuses on designing, synthesizing, and evaluating their pharmacological properties. For instance, quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These compounds show significant promise in the development of new therapeutic agents due to their potent activity profiles against microbes, pain, and inflammation (Dash et al., 2017).
Antibacterial and Antitubercular Agents
Another study highlighted the synthesis of quinazolin-4(3H)-one derivatives as potential antibacterial and antitubercular agents. Compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant inhibition at various concentrations. This suggests that specific substitutions on the quinazoline ring can enhance antimicrobial efficacy, indicating a pathway for the development of new treatments for bacterial infections and tuberculosis (Maurya et al., 2013).
Inhibition of cGMP Phosphodiesterase
Quinazoline derivatives have also been evaluated for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, which is essential for vascular relaxation and cardiovascular health. These compounds demonstrate potent and selective inhibition, suggesting potential applications in treating cardiovascular diseases. The study also links the molecular structure of quinazoline derivatives to their pharmacological activity, providing insights into the design of more effective cGMP-PDE inhibitors (Takase et al., 1994).
Anti-inflammatory Activity
The exploration of fluorine-substituted quinazolin-2-amine derivatives for anti-inflammatory activity demonstrated that specific structural modifications could enhance the compounds' efficacy. These derivatives exhibit potent inhibitory effects on inflammation in model systems, highlighting the role of fluorine substitutions in modulating biological activity and suggesting a promising direction for developing new anti-inflammatory drugs (Sun et al., 2019).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIENDRQFJMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

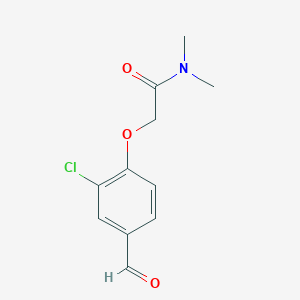

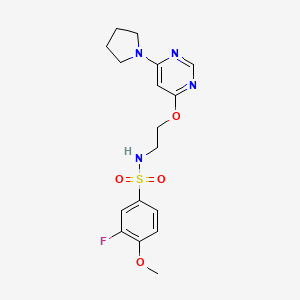
![Ethyl 2-[6-nitro-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2460601.png)
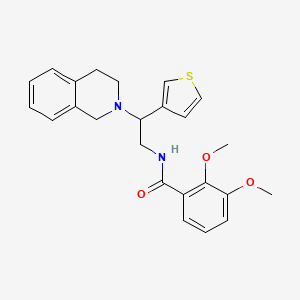
![N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2460605.png)
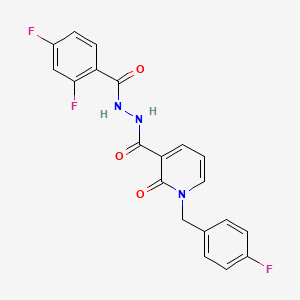
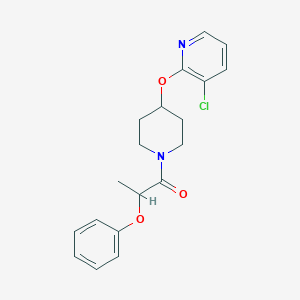
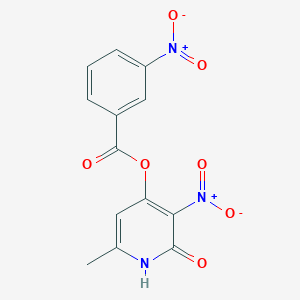

![1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2460612.png)
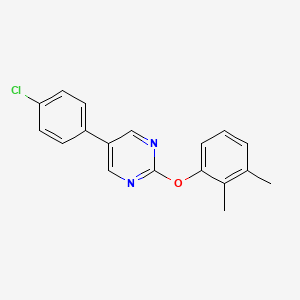
![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)
![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)